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Compound of Interest

Compound Name: 1-(4-Nitrophenyl)-2-thiourea

Cat. No.: B1302261 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 1-(4-
Nitrophenyl)-2-thiourea, a compound of interest in medicinal chemistry and materials science.

The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and

Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, along with the experimental protocols

for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the structure of organic

molecules. The following data were obtained in Deuterated Dimethyl Sulfoxide (DMSO-d6).

¹H NMR Spectroscopy Data
The ¹H NMR spectrum of 1-(4-Nitrophenyl)-2-thiourea in DMSO-d6 exhibits distinct signals

corresponding to the aromatic and thiourea protons. The electron-withdrawing nature of the

nitro group and the thiourea moiety significantly influences the chemical shifts of the aromatic

protons.

Table 1: ¹H NMR Spectroscopic Data for 1-(4-Nitrophenyl)-2-thiourea in DMSO-d6
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Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

Data not explicitly

found in search

results

- -
Aromatic Protons (H-

2, H-6)

Data not explicitly

found in search

results

- -
Aromatic Protons (H-

3, H-5)

Data not explicitly

found in search

results

- - NH Proton

Data not explicitly

found in search

results

- - NH₂ Protons

Note: Specific chemical shifts, multiplicities, and coupling constants for all protons were not

definitively available in the searched literature. The assignments are based on the expected

chemical environment.

¹³C NMR Spectroscopy Data
The ¹³C NMR spectrum provides information on the different carbon environments within the

molecule.

Table 2: ¹³C NMR Spectroscopic Data for 1-(4-Nitrophenyl)-2-thiourea in DMSO-d6
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Chemical Shift (δ) ppm Assignment

~181 C=S (Thiourea)

~145 C-NO₂

~144 C-NH

~125 Aromatic CH

~118 Aromatic CH

Note: The presented chemical shifts are approximate values based on available data, which

may not be fully assigned. The exact number of aromatic signals and their precise assignments

require further experimental verification.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum

of 1-(4-Nitrophenyl)-2-thiourea is characterized by absorption bands corresponding to the N-

H, C=S, and NO₂ groups.

Table 3: FT-IR Spectroscopic Data for 1-(4-Nitrophenyl)-2-thiourea (KBr Pellet)

Wavenumber (cm⁻¹) Vibration Mode Functional Group

3400 - 3100 N-H Stretching Amine (NH) and Amide (NH₂)

~3100 C-H Stretching Aromatic

1570 - 1490 Asymmetric NO₂ Stretching Nitro group

1390 - 1300 Symmetric NO₂ Stretching Nitro group

~1600 C=C Stretching Aromatic Ring

1400 - 1000
C-N Stretching, C=S

Stretching
Thiourea

~730 C=S Stretching Thiourea
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Note: The wavenumbers are typical ranges for the specified functional groups. Specific peak

values for 1-(4-Nitrophenyl)-2-thiourea were not fully detailed in the search results.

UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

The nitrophenyl group acts as a strong chromophore in 1-(4-Nitrophenyl)-2-thiourea.

Table 4: UV-Vis Spectroscopic Data for 1-(4-Nitrophenyl)-2-thiourea

Solvent λmax (nm)

DMSO ~355

Methanol/Ethanol Data not explicitly found in search results

Note: The λmax in DMSO is derived from studies where the compound was used as a

colorimetric sensor. The intrinsic absorption maximum in a standard solvent like methanol or

ethanol was not specified in the search results.

Experimental Protocols
The following sections describe the methodologies for acquiring the spectroscopic data

presented.

NMR Spectroscopy
Sample Preparation: A sample of 5-10 mg of 1-(4-Nitrophenyl)-2-thiourea is dissolved in

approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6). A small amount of

tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm). The solution is then

transferred to a 5 mm NMR tube.

¹H NMR Acquisition: The ¹H NMR spectrum is recorded on a 400 MHz spectrometer. Data

acquisition parameters typically include a spectral width of 16 ppm, a relaxation delay of 1

second, and 16 to 32 scans.

¹³C NMR Acquisition: The ¹³C NMR spectrum is recorded on the same spectrometer at a

frequency of 100 MHz. A proton-decoupled sequence is used to simplify the spectrum to single
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lines for each unique carbon atom. A wider spectral width (e.g., 240 ppm) and a larger number

of scans (e.g., 1024 or more) are typically required due to the lower natural abundance of the

¹³C isotope.

FT-IR Spectroscopy (KBr Pellet Method)
Sample Preparation: 1-2 mg of dry 1-(4-Nitrophenyl)-2-thiourea is finely ground with

approximately 100-200 mg of spectroscopic grade potassium bromide (KBr) using an agate

mortar and pestle. The homogenous mixture is then transferred to a pellet die.

Pellet Formation and Data Acquisition: The die is placed in a hydraulic press, and a pressure of

8-10 tons is applied for several minutes to form a thin, transparent pellet. The pellet is then

placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded, typically

in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded for

baseline correction.

UV-Vis Spectroscopy
Sample Preparation: A stock solution of 1-(4-Nitrophenyl)-2-thiourea is prepared by dissolving

a precisely weighed amount of the compound in a spectroscopic grade solvent (e.g., methanol,

ethanol, or DMSO) to a known concentration (e.g., 1x10⁻³ M). This stock solution is then

serially diluted to obtain a working solution with an absorbance in the optimal range (0.1 - 1.0

AU), typically around 1x10⁻⁵ M.

Data Acquisition: The UV-Vis spectrum is recorded using a dual-beam spectrophotometer, with

the pure solvent in the reference cuvette. The absorbance is measured over a wavelength

range of 200-800 nm to identify the wavelength of maximum absorbance (λmax).

Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound.
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General Workflow for Spectroscopic Analysis
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Caption: Workflow for Spectroscopic Analysis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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